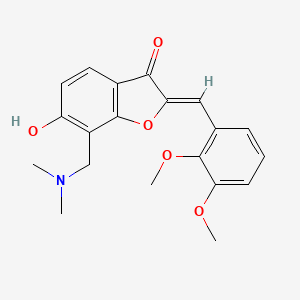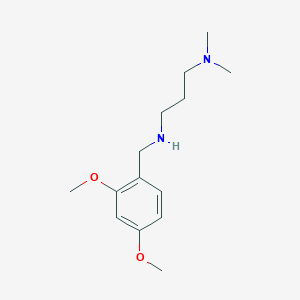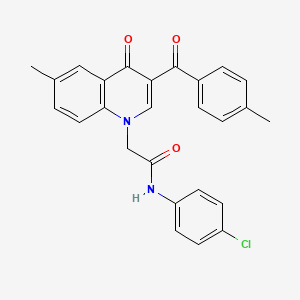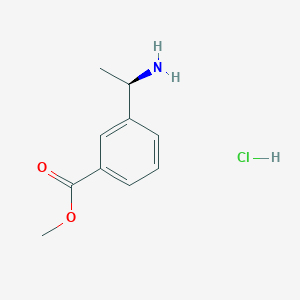
Di-t-butylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-t-butylmethylsilane is a chemical compound with the molecular formula C9H22Si . It is also known by other names such as Bis (1,1-dimethylethyl)methylsilane and Methyl [bis (2-methyl-2-propanyl)]silane .
Synthesis Analysis
The synthesis of Di-t-butylmethylsilane involves the reaction of Dichloromethylsilane with tert.-butyl lithium in pentane under an inert atmosphere . The reaction conditions include a temperature of 20°C for 48 hours .
Molecular Structure Analysis
Di-t-butylmethylsilane has a molecular weight of 158.357 Da and a mono-isotopic mass of 158.149078 Da . It has no H bond acceptors or donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
Di-t-butylmethylsilane has a boiling point of 148.2±9.0 °C at 760 mmHg and a vapor pressure of 5.4±0.3 mmHg at 25°C . Its flash point is 35.6±14.0 °C . It has an ACD/LogP of 4.52 and an ACD/LogD (pH 7.4) of 4.48 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biomedical Polymers
Di-t-butylmethylsilane: is utilized in the synthesis of biomedical polymers, which are crucial in various medical applications. These polymers are designed for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The ability to tailor these polymers for specific functions makes them invaluable in the field of precision therapy, particularly in cancer treatment.
Reductive Trifluoroacetolysis of Ketones
In organic synthesis, Di-t-butylmethylsilane is used for the reductive trifluoroacetolysis of ketones. This process is essential for modifying ketone groups, which is a common requirement in the synthesis of complex organic molecules. The reactivity of Di-t-butylmethylsilane is noted to be faster than that of di-tert-butylsilane, making it a preferred reagent for such reactions .
Synthesis of Silylplatinum (II) Complexes
The compound is also instrumental in the synthesis of bis(phosphine)(hydrido)(silyl)platinum(II) complexes. These complexes have significant applications in catalysis and materials science, where they can be used as catalysts in various chemical reactions or as functional materials in electronic devices .
Development of Bioabsorbable Materials
Di-t-butylmethylsilane: plays a role in the development of bioabsorbable materials, particularly aliphatic polyester- and polycarbonate-based biomaterials. These materials are used in medical applications due to their biodegradability and bioabsorbability, which are essential properties for temporary implants and drug delivery systems .
Engineering of Biopolymers
The engineering of biopolymers for market applications often involves Di-t-butylmethylsilane . These applications include creating materials with specific mechanical properties, degradation rates, and biological interactions. The versatility of Di-t-butylmethylsilane allows for the customization of biopolymers to meet the needs of various industries .
Tailoring of Synthetic Biodegradable Materials
In the field of synthetic biodegradable materials, Di-t-butylmethylsilane is used to tailor the properties of polymers to suit specific medical applications. This includes adjusting the rate of degradation, mechanical strength, and compatibility with biological tissues .
Fabrication of Biosensors
Di-t-butylmethylsilane: is involved in the fabrication of biosensors. These devices are critical for detecting biological markers in diagnostics and monitoring. The chemical properties of Di-t-butylmethylsilane contribute to the stability and sensitivity of the biosensors .
Regenerative Medicine Applications
Lastly, Di-t-butylmethylsilane is used in regenerative medicine applications. It contributes to the creation of scaffolds and matrices that support the growth and differentiation of cells for tissue engineering. This application is pivotal in developing treatments for damaged or diseased tissues .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWBVGUSBRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297711 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-butylmethylsilane | |
CAS RN |
56310-20-4 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)
![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)

![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)



